N-(4-hydroxyphenyl)azepane-2-carboxamide
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Overview
Description
N-(4-hydroxyphenyl)azepane-2-carboxamide is a chemical compound with the molecular formula C13H18N2O2 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)azepane-2-carboxamide typically involves the reaction of 4-hydroxybenzaldehyde with azepane-2-carboxylic acid. The reaction is catalyzed by a palladium catalyst in the presence of a Lewis acid, such as boron trifluoride diethyl etherate. The reaction proceeds under mild conditions, with carbon dioxide as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)azepane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: The major products include 4-oxo-phenylazepane-2-carboxamide.
Reduction: The major products include N-(4-aminophenyl)azepane-2-carboxamide.
Substitution: The major products depend on the substituent introduced, such as N-(4-chlorophenyl)azepane-2-carboxamide.
Scientific Research Applications
N-(4-hydroxyphenyl)azepane-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It has potential as a novel inhibitor for various biological targets.
Medicine: It is being investigated for its potential as an anticancer and antidiabetic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)azepane-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through binding to specific proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-aminophenyl)azepane-2-carboxamide
- N-(4-chlorophenyl)azepane-2-carboxamide
- N-(4-methoxyphenyl)azepane-2-carboxamide
Uniqueness
N-(4-hydroxyphenyl)azepane-2-carboxamide is unique due to the presence of the hydroxyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)azepane-2-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c16-11-7-5-10(6-8-11)15-13(17)12-4-2-1-3-9-14-12/h5-8,12,14,16H,1-4,9H2,(H,15,17) |
InChI Key |
RSZVOXNMSDIVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)C(=O)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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